(3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile

Übersicht

Beschreibung

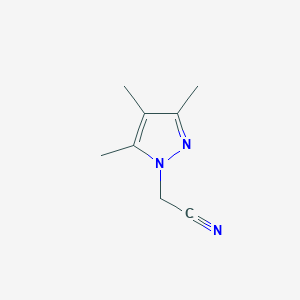

(3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile is an organic compound with the molecular formula C8H11N3 It is a derivative of pyrazole, characterized by the presence of three methyl groups at positions 3, 4, and 5 on the pyrazole ring, and an acetonitrile group attached to the nitrogen atom at position 1

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4,5-trimethylpyrazole with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of pyrazole oxides.

Reduction: Conversion to (3,4,5-trimethyl-1H-pyrazol-1-yl)ethylamine.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Antiparasitic Activity

One of the most notable applications of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile is its role in the development of antiparasitic agents. Research has shown that pyrazole derivatives exhibit significant activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. For instance, modifications to pyrazole sulfonamides have led to compounds with potent inhibitory effects on N-myristoyltransferase (NMT), an enzyme critical for the survival of the parasite. The compound demonstrated an IC50 value of 1.9 μM against TbNMT, indicating strong potential as a therapeutic agent against this disease .

Anticancer Properties

Recent studies have also explored the antiproliferative effects of pyrazole derivatives on various cancer cell lines. Specifically, this compound has been tested for its cytotoxicity against U937 cells using the CellTiter-Glo Luminescent assay. The results indicated that while some derivatives exhibited moderate activity, they did not show significant cytotoxicity at tested concentrations .

Binding Affinity Studies

The binding properties of pyrazole derivatives, including this compound, have been extensively studied using techniques like isothermal titration calorimetry. These studies revealed that structural variations in pyrazole compounds can significantly affect their binding affinities for ammonium ions. For example, compounds with additional alkyl groups showed increased binding strength toward ammonium ions compared to their less-substituted counterparts .

Complex Formation with Transition Metals

This compound has been utilized in coordination chemistry to form complexes with transition metals such as copper. The crystal structures of these complexes provide insights into the coordination behavior and electronic properties of pyrazole ligands. Such complexes are valuable in catalysis and materials science due to their unique electronic and structural characteristics .

| Compound | Target | IC50 (μM) | Remarks |

|---|---|---|---|

| This compound | TbNMT | 1.9 | Potent inhibitor |

| Pyrazole sulfonamide derivative | U937 cells | 21 | Moderate antiproliferative activity |

| Other pyrazole derivatives | Various cancer cell lines | Varies | Tested for cytotoxicity |

Table 2: Binding Affinity Studies

| Compound | Binding Affinity (kJ/mol) | Ion Target | Remarks |

|---|---|---|---|

| 3,4,5-trialkylpyrazolyl derivative | Increased by ~2 | NH4+ | Enhanced binding due to structural changes |

| Triethylbenzene-based analogues | Higher binding affinity | NH4+/K+ | Effective receptors for ammonium ions |

Wirkmechanismus

The mechanism of action of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the nitrile group allows for interactions with active sites, potentially inhibiting or modulating the activity of target molecules. Further research is needed to elucidate the precise molecular pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

- (4,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

- (3,4-dimethyl-1H-pyrazol-1-yl)acetonitrile

Uniqueness

(3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of three methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these methyl groups can affect the compound’s steric and electronic properties, making it distinct from other pyrazole derivatives.

Biologische Aktivität

(3,4,5-trimethyl-1H-pyrazol-1-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the cyclization of 3,4,5-trimethylpyrazole with acetonitrile in the presence of a base like sodium hydride or potassium carbonate under reflux conditions. This process yields the desired compound efficiently and can be optimized for industrial production through continuous flow methods to enhance yield and reduce reaction times.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial activity. A study evaluated various pyrazole derivatives against a panel of microorganisms and found that certain modifications can enhance their efficacy. The presence of the nitrile group is believed to play a role in this activity by facilitating interactions with microbial targets .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various assays. In preliminary screenings against the NCI-60 panel of human tumor cell lines, this compound demonstrated moderate cytostatic activity in specific cancer types. For example, it exhibited an inhibition growth percentage (IGP) of 21% against breast cancer cell lines at a concentration of 10 µM .

The biological activity of this compound can be attributed to its interaction with various molecular targets. The nitrile group allows for binding to active sites on enzymes or receptors, potentially inhibiting their function or altering their activity. Further research is required to elucidate the precise molecular pathways involved in its action .

Case Study 1: Trypanocidal Activity

A study focused on optimizing pyrazole sulfonamides highlighted the structure–activity relationship (SAR) involving the pyrazole moiety. Compounds similar to this compound were tested for their ability to inhibit Trypanosoma brucei, showing promising results with effective concentrations in the low micromolar range .

Case Study 2: Antitubercular Activity

Another investigation into pyrazolo derivatives revealed their potential as antitubercular agents. The study reported that certain derivatives exhibited significant inhibitory effects against Mycobacterium tuberculosis, with some compounds achieving IC50 values below 10 µM .

Comparative Analysis

| Compound | Biological Activity | IC50/EC50 Values | Notes |

|---|---|---|---|

| This compound | Anticancer | IGP = 21% at 10 µM | Moderate activity against breast cancer |

| Similar Pyrazoles | Antitrypanosomal | EC50 = 21 µM | Competitive binding observed |

| Related Derivatives | Antitubercular | IC50 < 10 µM | Significant inhibition against Mtb |

Eigenschaften

IUPAC Name |

2-(3,4,5-trimethylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-6-7(2)10-11(5-4-9)8(6)3/h5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBKGGRSRZGILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649227 | |

| Record name | (3,4,5-Trimethyl-1H-pyrazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170293-23-8 | |

| Record name | (3,4,5-Trimethyl-1H-pyrazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.